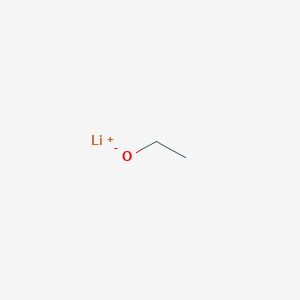

lithium;ethanolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lithium;ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O.Li/c1-2-3;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVCGYPLLBEUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5LiO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

52.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lithium Ethanolate from Lithium Metal and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium ethanolate (B101781) (also known as lithium ethoxide) from the direct reaction of lithium metal with absolute ethanol (B145695). This guide consolidates information from scientific literature and patents to deliver detailed experimental protocols, quantitative data, safety procedures, and characterization information relevant to laboratory and industrial applications.

Introduction

Lithium ethanolate (LiOEt) is a strong base and a versatile reagent in organic synthesis, frequently employed in deprotonation, condensation, and esterification reactions.[1] Its utility in the formation of carbon-carbon bonds and as a precursor for other organometallic compounds makes it a valuable tool in the synthesis of pharmaceuticals and fine chemicals. The most direct and common method for its preparation involves the reaction of metallic lithium with anhydrous ethanol.[1][2] This guide focuses on the practical aspects of this synthesis, providing the necessary information for its safe and efficient execution in a laboratory setting.

Reaction Chemistry and Stoichiometry

The synthesis of lithium ethanolate proceeds via the reaction of lithium metal with absolute ethanol, resulting in the formation of lithium ethanolate and the evolution of hydrogen gas. The reaction is exothermic and should be conducted with appropriate cooling and under an inert atmosphere to prevent side reactions and ensure safety.

The balanced chemical equation for this reaction is:

2 Li(s) + 2 CH₃CH₂OH(l) → 2 CH₃CH₂OLi(sol) + H₂(g) [3]

This stoichiometry indicates that two moles of lithium react with two moles of ethanol to produce two moles of lithium ethanolate and one mole of hydrogen gas.

Experimental Protocols

Materials and Equipment:

-

Lithium metal (rod or granules)

-

Absolute ethanol (anhydrous, ≥99.5%)

-

An inert solvent (e.g., anhydrous diethyl ether or tetrahydrofuran, optional)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Inert gas supply (Argon or Nitrogen) with a bubbler

-

Dropping funnel

-

Ice-water bath

-

Schlenk line or glove box for handling air-sensitive reagents

Procedure:

-

Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas to remove any traces of moisture.[4] The reaction should be set up under a continuous flow of argon or nitrogen.

-

Reaction Setup: Place a known quantity of lithium metal into the round-bottom flask. If an inert solvent is used to moderate the reaction, it should be added at this stage.

-

Addition of Ethanol: Slowly add absolute ethanol to the lithium metal via a dropping funnel at a controlled rate.[3] The reaction is exothermic, and the temperature should be maintained between 20-30°C using an ice-water bath during the initial addition.[1] For larger scale reactions, the temperature may be allowed to rise to 60-80°C with external cooling to control the reaction rate.[1]

-

Reaction Completion: After the addition of ethanol is complete, the reaction mixture can be stirred at room temperature or gently heated to ensure all the lithium metal has reacted. The disappearance of the metallic lithium and the cessation of hydrogen gas evolution indicate the completion of the reaction.

-

Isolation (Optional): The resulting solution of lithium ethanolate in ethanol can often be used directly.[5] To obtain solid lithium ethanolate, the excess ethanol can be removed under reduced pressure. The resulting solid should be handled and stored under an inert atmosphere due to its moisture sensitivity.[6]

Example Laboratory-Scale Synthesis:

The following is an example of a laboratory-scale synthesis adapted from a non-peer-reviewed source, which can serve as a starting point for optimization.

To prepare a saturated solution of lithium ethanolate in ethanol, 2.9 grams (0.41 moles) of lithium metal were reacted with 144 grams (3.13 moles) of ethanol.[3] The lithium was added slowly to the ethanol to control the exothermic reaction.[3] The resulting solution contained approximately 21.3 grams of lithium ethanolate dissolved in the remaining ethanol.[3]

Data Presentation

Physicochemical Properties of Lithium Ethanolate

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅LiO | [1][7][8] |

| Molecular Weight | 52.00 g/mol | [1][6] |

| Appearance | White to off-white powder or chunks | [6] |

| Solubility in Ethanol | 19.6 g/100 g at 20°C; 15.8 g/100 g at 24°C | |

| Density (of 1.0 M solution in ethanol) | 0.821 g/mL at 25°C | |

| Boiling Point | 67°C | |

| Flash Point | 8.9°C | [6] |

| Decomposition Temperature | 325°C |

Spectroscopic Data

Infrared (IR) spectroscopy can be used to characterize lithium ethanolate. The key vibrational modes include:

-

C-H stretching: Strong absorptions in the 2900-3000 cm⁻¹ region.[6]

-

C-H bending: Methylene bending around 1450-1465 cm⁻¹ and methyl bending near 1375 cm⁻¹.[6]

-

C-O stretching: Strong absorptions in the 1000-1150 cm⁻¹ region.[6]

-

Li-O interactions: Lower frequency vibrations in the 400-900 cm⁻¹ range.[6]

Mandatory Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of lithium ethanolate.

Experimental Workflow

Caption: General experimental workflow for lithium ethanolate synthesis.

Safety and Handling

The reaction between lithium metal and ethanol is hazardous and must be performed with strict adherence to safety protocols.

Hazards:

-

Lithium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas.[4] Causes severe skin and eye burns.

-

Ethanol: Highly flammable liquid and vapor.

-

Lithium Ethanolate: A strong base that is corrosive and can cause severe skin and eye damage. It is also moisture-sensitive and may self-heat.

-

Hydrogen Gas: Extremely flammable and can form explosive mixtures with air.

Personal Protective Equipment (PPE):

-

Flame-resistant lab coat.

-

Chemical splash goggles and a face shield.

-

Chemical-resistant gloves (nitrile gloves are suitable for low-volume applications; wearing two pairs is recommended).[4]

-

Ensure a safety shower and eyewash station are readily accessible.

Handling and Storage:

-

All manipulations should be carried out in a well-ventilated fume hood or a glove box under an inert atmosphere (argon or nitrogen).[4]

-

Keep all sources of ignition away from the reaction setup.

-

Lithium metal should be stored under mineral oil or argon.

-

Lithium ethanolate, especially in solid form, must be stored in a tightly sealed container under an inert atmosphere to protect it from moisture.

Emergency Procedures:

-

Fire: In case of a lithium fire, DO NOT use water, carbon dioxide, or foam extinguishers. Use a Class D fire extinguisher (e.g., Lith-X) or smother the fire with dry sand or graphite (B72142) powder.

-

Spills: Small spills of lithium ethanolate solution can be absorbed with an inert material like vermiculite (B1170534) or sand. The contaminated material should then be carefully quenched and disposed of as hazardous waste.

-

Personal Contact: In case of skin contact, immediately brush off any solid particles and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Conclusion

The synthesis of lithium ethanolate from lithium metal and ethanol is a straightforward but hazardous procedure that requires careful planning and execution. This guide provides the essential information for researchers to safely and effectively prepare this important reagent. By following the outlined protocols and safety precautions, the risks associated with this synthesis can be effectively managed, enabling its successful application in research and development.

References

- 1. Lithium Ethoxide Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]

- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amasci.net - Lithium ethoxide synthesis [amasci.net]

- 4. purdue.edu [purdue.edu]

- 5. US5262080A - Lithium alkoxide reagent compositions - Google Patents [patents.google.com]

- 6. Buy Lithium ethoxide | 2388-07-0 [smolecule.com]

- 7. Page loading... [guidechem.com]

- 8. Lithium ethoxide | C2H5LiO | CID 23661847 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lithium Ethanolate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physicochemical properties, synthesis, and applications of lithium ethanolate (B101781) as a pivotal reagent in modern organic chemistry.

Abstract

Lithium ethanolate (LiOEt), a lithium alkoxide derived from ethanol (B145695), serves as a potent non-nucleophilic base in a variety of organic transformations. Its utility in deprotonation reactions, particularly in the formation of enolates from carbonyl compounds, makes it a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This technical guide provides a detailed overview of the core properties of lithium ethanolate, comprehensive experimental protocols for its synthesis and application, and a summary of its key quantitative data to facilitate its effective use in research and development.

Physicochemical Properties

Lithium ethanolate is a white to off-white solid that is highly sensitive to moisture.[1] It is commercially available as a solid or as a solution in ethanol. The fundamental properties of lithium ethanolate are summarized in the table below, providing a quantitative basis for its application in chemical synthesis.

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₅LiO | [1] |

| Molecular Weight | 52.00 g/mol | [2] |

| Appearance | White to off-white powder or chunks | [1] |

| CAS Number | 2388-07-0 | [2] |

| pKa of Conjugate Acid (Ethanol) | ~16 | [3] |

| Standard Enthalpy of Formation (ΔfH°) | -456 kJ/mol (solid) | [3] |

| Solubility in Ethanol | 19.6 g/100 g at 20°C; 15.8 g/100 g at 24°C; 23 g/100 g at 70°C | [3] |

| Solubility in Diethyl Ether | Sparingly soluble | [3] |

| Solubility in Pentane | Sparingly soluble | [3] |

| Solubility in Heptane | 0.38 g/100 g at 26°C | [3] |

| Decomposition Temperature | 325°C | [3] |

Synthesis of Lithium Ethanolate

The synthesis of lithium ethanolate is typically achieved through the reaction of lithium metal with anhydrous ethanol. This reaction is exothermic and produces hydrogen gas, necessitating appropriate safety precautions.

Experimental Protocol: Synthesis of Lithium Ethanolate

Materials:

-

Lithium metal

-

Anhydrous ethanol

-

An inert atmosphere (e.g., argon or nitrogen)

-

Schlenk flask or a three-necked round-bottom flask equipped with a condenser and an inert gas inlet

-

Cannula or dropping funnel

Procedure:

-

Under a positive pressure of an inert gas, carefully add small pieces of lithium metal to the reaction flask containing anhydrous ethanol. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[4]

-

The reaction mixture will effervesce as hydrogen gas is evolved. Continue the addition of lithium until all the metal has reacted, and the evolution of gas ceases.

-

The resulting solution of lithium ethanolate in ethanol can be used directly or the solvent can be removed under reduced pressure to yield solid lithium ethanolate.

-

If solid lithium ethanolate is desired, it should be handled and stored under an inert atmosphere to prevent decomposition due to moisture.[1]

Applications in Organic Synthesis

Lithium ethanolate is a strong, non-nucleophilic base widely employed in organic synthesis. Its primary application is the deprotonation of carbon acids, such as ketones, esters, and other carbonyl compounds, to generate reactive enolate intermediates. These enolates are key precursors for the formation of carbon-carbon bonds through reactions like the Claisen condensation, aldol (B89426) condensation, and Michael addition.[1]

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. Lithium ethanolate can be used to deprotonate the α-carbon of an ester to form an enolate, which then undergoes nucleophilic acyl substitution on a second ester molecule to form a β-keto ester.[5]

Representative Experimental Protocol: Claisen Condensation

Materials:

-

Ester with at least one α-hydrogen

-

Lithium ethanolate solution in ethanol

-

Anhydrous reaction solvent (e.g., ethanol or THF)

-

Aqueous acid for workup (e.g., dilute HCl)

Procedure:

-

To a solution of the ester in an anhydrous solvent under an inert atmosphere, add a stoichiometric amount of lithium ethanolate solution at room temperature.

-

Stir the reaction mixture. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding it to an aqueous acid solution.

-

Extract the product with a suitable organic solvent, dry the organic layer, and purify the product by distillation or chromatography.

Aldol Condensation

In an aldol condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which may then be dehydrated to give a conjugated enone. Lithium ethanolate can serve as the base to generate the enolate from an aldehyde or ketone.[6]

Representative Experimental Protocol: Aldol Condensation

Materials:

-

Aldehyde or ketone with at least one α-hydrogen

-

Another carbonyl compound (aldehyde or ketone)

-

Lithium ethanolate solution in ethanol

-

Anhydrous reaction solvent (e.g., ethanol)

-

Aqueous workup solution

Procedure:

-

To a solution of the carbonyl compound to be enolized in an anhydrous solvent under an inert atmosphere, add a catalytic or stoichiometric amount of lithium ethanolate solution, typically at a low temperature (e.g., 0 °C to room temperature).

-

Slowly add the second carbonyl compound to the reaction mixture.

-

Allow the reaction to stir until completion, as determined by an appropriate monitoring technique.

-

Quench the reaction with an aqueous solution and extract the product.

-

The crude product can be purified by recrystallization or chromatography.

Safety and Handling

Lithium ethanolate is a moisture-sensitive and flammable solid.[7] It reacts exothermically with water to produce lithium hydroxide (B78521) and ethanol. Therefore, it should always be handled under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk techniques). Personal protective equipment, including safety glasses, flame-resistant lab coat, and gloves, should be worn at all times. In case of fire, use a dry chemical powder extinguisher; do not use water.

Conclusion

Lithium ethanolate is a versatile and powerful base in organic synthesis, primarily utilized for the generation of enolates in carbon-carbon bond-forming reactions. Its well-defined physicochemical properties, straightforward synthesis, and broad applicability make it an indispensable reagent for chemists in both academic and industrial settings. A thorough understanding of its properties and adherence to proper handling procedures are crucial for its safe and effective application in the laboratory.

References

- 1. Lithium Ethoxide Manufacturer | Molecular Formula: LiC2H5O | CAS No: 2388-07-0 [axiomchem.com]

- 2. Lithium ethoxide | C2H5LiO | CID 23661847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lithium ethoxide [chemister.ru]

- 4. Amasci.net - Lithium ethoxide synthesis [amasci.net]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. amherst.edu [amherst.edu]

- 7. chembk.com [chembk.com]

lithium ethanolate CAS number and molecular structure

An In-depth Technical Guide to Lithium Ethanolate (B101781)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium ethanolate (LiOEt), also known as lithium ethoxide, is a pivotal organometallic compound with the chemical formula CH₃CH₂OLi. It is a strong base and a key nucleophile in organic synthesis, finding extensive application in deprotonation, condensation, and alkylation reactions. Its utility also extends to materials science as a precursor for the synthesis of various lithium-containing materials, such as catalysts and components for advanced battery technologies. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and safety considerations, tailored for professionals in research and development.

Chemical and Physical Properties

Lithium ethanolate is typically a white to off-white powder or chunk solid that is highly sensitive to moisture.[1] It is most commonly handled and sold as a solution in ethanol (B145695) to maintain its stability.

| Property | Value | Source |

| CAS Number | 2388-07-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₂H₅LiO | [1][3][4][5][6] |

| Molecular Weight | 52.00 g/mol | [1][4][6] |

| Appearance | White to off-white powder or chunks | [1] |

| Purity (Titration) | 97.5-102.5% | [1] |

| Solubility | Soluble in ethanol.[7][8][9] Reacts violently with water.[5] | |

| Stability | Stable under nitrogen or argon in sealed containers. Decomposes in contact with moist air and water.[5] | |

| Flash Point (1.0 M solution in ethanol) | 9 °C (48.2 °F) - closed cup | [1] |

| Density (1.0 M solution in ethanol) | 0.821 g/mL at 25 °C | [1] |

Molecular Structure and Synthesis

The molecular structure of lithium ethanolate consists of a lithium cation (Li⁺) ionically bonded to an ethanolate anion (CH₃CH₂O⁻).

Caption: Ionic structure of lithium ethanolate.

The synthesis of lithium ethanolate is achieved through the reaction of lithium metal with anhydrous ethanol. The reaction is exothermic and produces hydrogen gas as a byproduct.

Caption: Synthesis of lithium ethanolate.

Experimental Protocols

Synthesis of Lithium Ethanolate Solution in Ethanol

This protocol describes the laboratory-scale synthesis of a lithium ethanolate solution in ethanol. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of lithium metal and lithium ethanolate.

Materials:

-

Lithium metal

-

Anhydrous ethanol (absolute ethanol)

-

Reaction flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet

-

Funnel and filter paper (for filtration if necessary)

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. The reaction should be carried out in a well-ventilated fume hood.

-

Reaction Setup: Place a magnetic stir bar in the reaction flask and add the desired volume of anhydrous ethanol.

-

Addition of Lithium: Slowly add small pieces of lithium metal to the ethanol with vigorous stirring.[7] The reaction is exothermic and will generate hydrogen gas, so the addition should be controlled to maintain a manageable reaction rate.[7] The reaction temperature can be controlled by external cooling if necessary.

-

Reaction Completion: Continue stirring until all the lithium metal has dissolved. The reaction is complete when the evolution of hydrogen gas ceases.

-

Filtration (Optional): If the ethanol used contained trace amounts of water, a small amount of lithium hydroxide (B78521) may form as a white precipitate. In this case, the solution can be filtered under an inert atmosphere to obtain a clear solution of lithium ethanolate.[7]

-

Storage: The resulting lithium ethanolate solution should be stored in a tightly sealed container under an inert atmosphere to prevent decomposition.

Safety and Handling

Lithium ethanolate is a hazardous substance that requires careful handling.

-

Flammability: It is highly flammable and may self-heat and catch fire.[10] Keep away from heat, sparks, open flames, and hot surfaces.[4][10]

-

Reactivity: It reacts violently with water, which can lead to the release of irritating gases and vapors.[4][5] It is also incompatible with strong oxidizing agents, acids, and halogens.[5]

-

Corrosivity: It causes severe skin burns and eye damage.[10]

-

Handling: All handling should be done in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[4][5]

Applications in Research and Development

Lithium ethanolate is a versatile reagent with numerous applications in both academic research and industrial drug development.

-

Organic Synthesis: It is widely used as a strong base for deprotonation reactions, such as in the formation of enolates from ketones and esters. It also serves as a catalyst for aldol (B89426) and Claisen condensation reactions.

-

Materials Science: It is a precursor in the sol-gel synthesis of lithium-containing ceramics and thin films for applications in solid-state batteries and other electronic devices.

-

Pharmaceutical Development: In drug synthesis, it can be employed for specific base-catalyzed transformations in the construction of complex molecular architectures.

Conclusion

Lithium ethanolate is a powerful and versatile reagent for chemical synthesis and materials science. Its effective use requires a thorough understanding of its properties, proper handling techniques, and stringent safety precautions. This guide provides the foundational technical information for researchers, scientists, and drug development professionals to safely and effectively utilize lithium ethanolate in their work.

References

- 1. Lithium ethoxide | Lithium ethanolate | C2H5OLi - Ereztech [ereztech.com]

- 2. US8318987B2 - Process for the preparation of lithium alcoholate solutions - Google Patents [patents.google.com]

- 3. Lithium ethanol | C2H6LiO+ | CID 23286247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. gelest.com [gelest.com]

- 6. Lithium ethoxide | C2H5LiO | CID 23661847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amasci.net - Lithium ethoxide synthesis [amasci.net]

- 8. Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures (Journal Article) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Solubility of Lithium Ethanolate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium ethanolate (B101781) (LiOEt) in various organic solvents. The information is intended to be a valuable resource for professionals in research, science, and drug development who utilize this organometallic compound in their work. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows.

Quantitative Solubility Data

The solubility of lithium ethanolate is highly dependent on the nature of the organic solvent and the temperature. Generally, it exhibits higher solubility in polar aprotic and protic solvents, while its solubility in nonpolar hydrocarbon solvents is limited. The following table summarizes the available quantitative solubility data for lithium ethanolate in several common organic solvents.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) | Molarity (mol/L) |

| Ethanol | 20 | 19.6[1] | ~4.6 |

| Ethanol | 24 | 15.8[1] | ~3.7 |

| Ethanol | 70 | 23.0[1] | ~5.4 |

| Heptane | 26 | 0.38[1] | ~0.05 |

| Diethyl Ether | Ambient | Sparingly soluble[1][2] | - |

| Pentane | Ambient | Sparingly soluble[1][2] | - |

| Hydrocarbons | Ambient | Insoluble[2] | - |

| Tetrahydrofuran (B95107) (THF) | Ambient | Soluble | ~1.0 |

Experimental Protocol: Determination of Lithium Ethanolate Solubility

The accurate determination of the solubility of air- and moisture-sensitive compounds like lithium ethanolate requires careful experimental technique under an inert atmosphere. The following protocol outlines a gravimetric method suitable for this purpose.

Materials and Equipment

-

Lithium Ethanolate: High-purity, solid.

-

Anhydrous Organic Solvent: The solvent in which solubility is to be determined (e.g., THF, toluene, hexane). Ensure the solvent is thoroughly dried and deoxygenated.

-

Inert Gas: Argon or Nitrogen (high purity).

-

Schlenk Line or Glovebox: For maintaining an inert atmosphere.

-

Glassware: Schlenk flasks, graduated cylinders, volumetric flasks, syringes, and filtration apparatus (e.g., a filter cannula or a Schlenk filter stick). All glassware must be oven-dried and cooled under an inert atmosphere before use.

-

Magnetic Stirrer and Stir Bars.

-

Thermostatic Bath: To maintain a constant temperature during equilibration.

-

Analytical Balance: Accurate to at least 0.1 mg.

-

Vacuum Oven.

Experimental Procedure

-

Preparation of the Saturated Solution:

-

In a glovebox or under a positive pressure of inert gas on a Schlenk line, add an excess amount of solid lithium ethanolate to a pre-weighed Schlenk flask containing a magnetic stir bar. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume or mass of the anhydrous organic solvent to the flask.

-

Seal the flask and place it in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically, cease stirring and allow the solid to settle to visually confirm that excess solid remains.

-

-

Separation of the Saturated Solution from Undissolved Solid:

-

Once equilibrium is established, stop stirring and allow the undissolved lithium ethanolate to settle completely at the constant temperature of the bath.

-

Carefully transfer a known volume of the clear, saturated supernatant to a pre-weighed, dry Schlenk flask using a filter cannula or by careful decantation under inert atmosphere. This step is critical to avoid transferring any solid particles.

-

-

Gravimetric Analysis of the Saturated Solution:

-

Weigh the Schlenk flask containing the known volume of the saturated solution to determine the mass of the solution.

-

Remove the solvent from the flask under vacuum. This can be done on the Schlenk line, initially at room temperature, followed by gentle heating in a vacuum oven to ensure complete removal of the solvent.

-

Once all the solvent has been removed and the flask has cooled to room temperature under an inert atmosphere, weigh the flask again. The difference between this mass and the initial mass of the empty flask gives the mass of the dissolved lithium ethanolate.

-

-

Calculation of Solubility:

-

The mass of the solvent is the difference between the mass of the saturated solution and the mass of the dissolved lithium ethanolate.

-

Calculate the solubility in grams of lithium ethanolate per 100 grams of solvent.

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key logical steps in the synthesis of lithium ethanolate and the experimental workflow for determining its solubility.

Caption: Synthesis of Lithium Ethanolate.

Caption: Gravimetric Solubility Determination Workflow.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Lithium Ethanolate

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of lithium ethanolate (B101781) (LiOCH₂CH₃). Due to the limited availability of detailed studies specifically on lithium ethanolate, this guide also draws upon data from its close analogue, sodium ethoxide, to infer potential decomposition pathways and products. This information is critical for professionals in fields where lithium ethanolate may be used as a reagent or encountered as an intermediate, particularly in drug development and organic synthesis, where thermal stability is a key safety and process parameter.

Core Properties of Lithium Ethanolate

Lithium ethanolate, also known as lithium ethoxide, is an organometallic compound with the chemical formula C₂H₅LiO. It is a white powder or chunk solid at room temperature and is typically handled under inert atmospheres due to its reactivity with moisture.

Table 1: Physicochemical Properties of Lithium Ethanolate

| Property | Value |

| Molecular Formula | C₂H₅LiO |

| Molar Mass | 52.00 g/mol |

| Appearance | White powder and chunks |

| Decomposition Temperature | 325 °C |

| Standard Molar Enthalpy of Formation (ΔfH⁰) | -456 kJ/mol (solid) |

Thermal Stability and Decomposition Onset

The thermal stability of an alkali metal alkoxide is influenced by the nature of the alkali metal. Generally, the thermal stability of alkali metal salts of oxoacids increases down the group. However, for alkoxides, the decomposition is a complex process. The reported decomposition temperature for lithium ethanolate is 325 °C[1]. In comparison, the onset of decomposition for sodium ethoxide has been observed to be around 300 °C (573 K).

Decomposition Products and Proposed Mechanism

Gaseous Decomposition Products

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) of sodium ethoxide has shown that the gaseous products are a mixture of saturated and unsaturated hydrocarbons. The primary gaseous product is ethene (C₂H₄), with smaller amounts of ethane (B1197151) (C₂H₆), propene (C₃H₆), and butene (C₄H₈) also detected[1]. Some studies also suggest the formation of methane (B114726) and potentially hydrogen as non-condensable gases[2].

Solid Residue

The solid residue remaining after the thermal decomposition of sodium ethoxide is reported to be a mixture of sodium carbonate (Na₂CO₃), sodium hydroxide (B78521) (NaOH), and amorphous carbon[1][2]. It is highly probable that the decomposition of lithium ethanolate would yield a similar solid residue consisting of lithium carbonate (Li₂CO₃), lithium hydroxide (LiOH), and carbon.

Proposed Decomposition Pathway

Based on the products identified from the decomposition of sodium ethoxide, a plausible decomposition pathway for lithium ethanolate can be proposed. The decomposition is likely initiated by the cleavage of the C-O bond.

Experimental Protocols

The thermal stability and decomposition of lithium ethanolate can be investigated using a combination of thermoanalytical techniques. Due to the air and moisture sensitivity of lithium ethanolate, all sample preparation should be conducted in an inert atmosphere (e.g., a glovebox).

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This is a powerful technique to determine the mass loss of a sample as a function of temperature while simultaneously identifying the evolved gaseous products.

Methodology:

-

Sample Preparation: In an argon-filled glovebox, a small amount of lithium ethanolate (typically 5-10 mg) is loaded into an alumina (B75360) or platinum TGA crucible.

-

Instrumentation: The crucible is placed in a TGA instrument coupled to a mass spectrometer via a heated transfer line (typically maintained at 200-250 °C to prevent condensation of evolved gases).

-

TGA Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a constant flow of an inert gas (e.g., argon or nitrogen) at a flow rate of 50-100 mL/min.

-

-

MS Program: The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range of 10-100 amu to detect expected hydrocarbon fragments and other small molecules.

-

Data Analysis: The TGA curve (mass vs. temperature) is correlated with the ion currents from the MS to identify the temperature ranges of specific gas evolution.

References

discovery and first synthesis of lithium ethanolate

An In-depth Technical Guide on the Discovery and First Synthesis of Lithium Ethanolate (B101781)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium ethanolate (LiOCH₂CH₃), a member of the alkali metal alkoxide family, is a potent nucleophilic base utilized in a variety of organic syntheses. Its applications range from deprotonation reactions and as a catalyst in polymerization to its use in the formation of other organolithium reagents and as a precursor for advanced materials in battery technology. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed protocols for its synthesis, quantitative data, and key visualizations of the synthetic pathway.

Historical Context and Discovery

While a singular, definitive publication marking the "first synthesis" of lithium ethanolate is not prominent in historical chemical literature, its discovery is intrinsically linked to the broader timeline of 19th-century alkali metal chemistry. The groundwork was laid by several key discoveries:

-

1817: The discovery of the element lithium by Johan August Arfwedson in Sweden.[1][2][3]

-

Mid-19th Century: Following the isolation of metallic lithium, chemists began to explore its reactivity, which was analogous to that of other known alkali metals like sodium and potassium.

-

Work of Liebig and Dumas: Prominent chemists such as Justus von Liebig and Jean-Baptiste Dumas extensively studied alcohols and ethers, establishing a fundamental understanding of their reactivity.[4][5][6][7][8]

The synthesis of alkali metal alkoxides through the reaction of an alkali metal with an alcohol was a known reaction for sodium and potassium. It is therefore highly probable that the synthesis of lithium ethanolate was first achieved in the mid-to-late 19th century as a logical extension of this established reactivity, following the availability of isolated lithium metal.

Core Synthesis Pathway

The principal and most straightforward method for the synthesis of lithium ethanolate is the direct reaction of metallic lithium with anhydrous ethanol (B145695). This is a redox reaction where lithium is oxidized, and the acidic proton of the ethanol's hydroxyl group is reduced, producing hydrogen gas.[9] The reaction is exothermic and should be conducted with care.[10]

Reaction Stoichiometry:

2 Li(s) + 2 CH₃CH₂OH(l) → 2 CH₃CH₂OLi(solvated) + H₂(g)[9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of lithium ethanolate. All procedures involving lithium metal should be performed under an inert atmosphere (e.g., argon or nitrogen) due to its high reactivity with air and moisture.[10]

Preparation of a Saturated Lithium Ethanolate Solution in Ethanol

This protocol details the synthesis of a saturated solution of lithium ethanolate directly in its parent alcohol.[9]

Materials:

-

Lithium metal, clean and free of oxide layer

-

Anhydrous ethanol (≥99.5%)

-

Schlenk flask or a three-necked round-bottom flask equipped with a condenser and an inert gas inlet/outlet

-

Magnetic stirrer and stir bar

Procedure:

-

Assemble the glassware and ensure it is thoroughly dried.

-

Introduce 144 g (3.13 moles) of anhydrous ethanol into the reaction flask.[9]

-

Begin stirring the ethanol and introduce a slow stream of inert gas.

-

Carefully add 2.9 g (0.41 moles) of lithium metal to the ethanol in small portions.[9] The reaction will be vigorous with the evolution of hydrogen gas; control the rate of addition to maintain a manageable reaction temperature.[9]

-

Continue stirring the mixture until all the lithium metal has dissolved.

-

The resulting product is a slightly yellow, alkaline solution of lithium ethanolate in ethanol.[9] If any solid lithium hydroxide (B78521) is present due to trace moisture, it can be removed by filtration under an inert atmosphere.[9]

Synthesis and Isolation of Solid Lithium Ethanolate

This protocol describes the preparation of solid lithium ethanolate, suitable for use in reactions where the presence of excess ethanol is not desired.

Materials:

-

Lithium metal

-

Anhydrous ethanol

-

Anhydrous, non-polar solvent for washing (e.g., hexane (B92381) or pentane)

-

Apparatus for reaction under inert atmosphere

-

Apparatus for filtration under inert atmosphere (e.g., a Schlenk filter)

-

Vacuum line or rotary evaporator

Procedure:

-

Following the procedure in 4.1 , prepare a concentrated solution of lithium ethanolate in ethanol.

-

Once the reaction is complete, remove the excess ethanol under reduced pressure to yield a solid residue.

-

Wash the solid product with a small amount of anhydrous hexane or pentane (B18724) to remove any residual impurities.

-

Dry the solid lithium ethanolate under high vacuum to obtain a fine white to yellowish powder.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of lithium ethanolate as described in protocol 4.1.

| Parameter | Value | Reference(s) |

| Reactants | ||

| Mass of Lithium | 2.9 g | [9] |

| Moles of Lithium | 0.41 mol | [9] |

| Mass of Ethanol | 144 g | [9] |

| Moles of Ethanol | 3.13 mol | [9] |

| Product | ||

| Theoretical Yield of Lithium Ethanolate | ~21.3 g | [9] |

| Physicochemical Properties | ||

| CAS Number | 2388-07-0 | [11] |

| Molecular Formula | C₂H₅LiO | [11] |

| Molecular Weight | 52.00 g/mol | [11] |

| Appearance | White to yellowish powder and chunks | [12] |

| Solubility in Ethanol (20 °C) | ~12.5 g/100 mL | [9] |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of lithium ethanolate provides distinct signals corresponding to the ethyl group.

-

Solvent: d⁸-toluene

-

Chemical Shifts (δ) and Multiplicity:

-

Coupling Constant (J): ~7 Hz[13]

(Note: Chemical shifts may vary with temperature and solvent.)[13]

FTIR Spectroscopy

Visualizations

Logical Synthesis Workflow

The synthesis of lithium ethanolate follows a clear and logical progression from reactants to products.

Caption: Logical workflow for the synthesis of lithium ethanolate.

Experimental Setup Workflow

A typical experimental setup for the safe synthesis of lithium ethanolate is depicted below.

Caption: A schematic of the experimental workflow for lithium ethanolate synthesis.

References

- 1. A Brief History of Lithium - International Lithium Association [lithium.org]

- 2. briandcolwell.com [briandcolwell.com]

- 3. WebElements Periodic Table » Lithium » historical information [winter.group.shef.ac.uk]

- 4. Justus von Liebig - Wikipedia [en.wikipedia.org]

- 5. Jean-Baptiste-André Dumas | French Chemist & Organic Compound Pioneer | Britannica [britannica.com]

- 6. Justus, baron von Liebig | German Chemist & Agricultural Scientist | Britannica [britannica.com]

- 7. encyclopedia.com [encyclopedia.com]

- 8. Justus von Liebig | Research Starters | EBSCO Research [ebsco.com]

- 9. Amasci.net - Lithium ethoxide synthesis [amasci.net]

- 10. reddit.com [reddit.com]

- 11. Lithium ethoxide | C2H5LiO | CID 23661847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. rsc.org [rsc.org]

The Foundation of Modern Synthesis: A Technical Guide to Lithium Ethanolate Reactivity

For Researchers, Scientists, and Drug Development Professionals

Lithium ethanolate (B101781) (LiOEt), a potent and versatile alkoxide base, serves as a cornerstone reagent in modern organic synthesis. Its utility in deprotonation and as a nucleophilic catalyst facilitates a wide array of carbon-carbon bond-forming reactions, crucial for the construction of complex molecular architectures found in pharmaceuticals and other advanced materials. This in-depth technical guide explores the fundamental principles governing the reactivity of lithium ethanolate, providing a comprehensive resource for professionals in chemical research and drug development.

Core Principles of Reactivity

Lithium ethanolate's reactivity is primarily dictated by its strong basicity and nucleophilic character. The significant electronegativity difference between the oxygen and lithium atoms results in a highly polar O-Li bond, rendering the ethoxide oxygen electron-rich and highly reactive.

Basicity: With the pKa of its conjugate acid, ethanol (B145695), being approximately 16, lithium ethanolate is a strong base capable of deprotonating a wide range of carbon and heteroatom acids. This property is fundamental to its role in generating enolates from carbonyl compounds, a critical step in many condensation reactions.

Nucleophilicity: The ethoxide anion is also a potent nucleophile, readily attacking electrophilic centers. This dual reactivity allows it to participate in both base-promoted and nucleophilic substitution and addition reactions.

Aggregation: In solution, lithium alkoxides, including lithium ethanolate, are known to exist as aggregates, such as dimers, tetramers, and higher-order oligomers.[1] The degree of aggregation is influenced by the solvent, concentration, and temperature. These aggregates can exhibit different reactivity profiles compared to the monomeric species, with the monomer generally being the most reactive.[2][3] The solvent plays a crucial role in mediating the equilibrium between these aggregated states. Ethereal solvents like tetrahydrofuran (B95107) (THF) can coordinate to the lithium cation, breaking down larger aggregates into smaller, more reactive species.

Key Reactions and Mechanisms

Lithium ethanolate is a key reagent in several fundamental organic transformations, including condensation reactions and esterifications.

Aldol (B89426) and Claisen-Schmidt Condensations

Lithium ethanolate is an effective base for promoting aldol and Claisen-Schmidt condensations by generating a reactive enolate from a ketone or aldehyde. The enolate then acts as a nucleophile, attacking the carbonyl group of another aldehyde or ketone.

General Aldol Condensation Mechanism:

-

Enolate Formation: Lithium ethanolate deprotonates the α-carbon of a carbonyl compound to form a lithium enolate.

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second carbonyl compound, forming a lithium alkoxide intermediate.

-

Protonation: Subsequent workup with a protic solvent protonates the alkoxide to yield the β-hydroxy carbonyl product (aldol adduct).

In a directed aldol condensation , a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to pre-form the lithium enolate of one carbonyl compound before the addition of a second, different carbonyl compound.[4] This strategy prevents self-condensation and allows for the controlled synthesis of crossed aldol products. While LDA is common, lithium ethanolate can also be used, particularly when the desired enolate is significantly more acidic.

The Claisen-Schmidt condensation is a variation of the aldol condensation where an enolate of an aldehyde or ketone reacts with an aromatic aldehyde that cannot enolize.[5] This reaction is highly efficient for the synthesis of α,β-unsaturated ketones, also known as chalcones.

Claisen and Dieckmann Condensations

In reactions involving esters, lithium ethanolate can catalyze the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound.[6]

General Claisen Condensation Mechanism:

-

Enolate Formation: Lithium ethanolate deprotonates the α-carbon of an ester to form an ester enolate.

-

Nucleophilic Acyl Substitution: The ester enolate attacks the carbonyl carbon of a second ester molecule.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide group to form a β-keto ester.

The Dieckmann condensation is an intramolecular version of the Claisen condensation, which is used to form cyclic β-keto esters from diesters.[7] This reaction is particularly useful for the synthesis of five- and six-membered rings.

Quantitative Data

While extensive quantitative data for reactions specifically using lithium ethanolate is not always readily available in compiled tables, the following table presents representative yields for chalcone (B49325) synthesis, a common application of the Claisen-Schmidt condensation where alkoxide bases are employed. The choice of base can influence the yield, and lithium bases have been shown to be effective.[5]

| Aldehyde | Ketone | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | Acetophenone | KOH | Ethanol | ~85% | [8] |

| 4-Chlorobenzaldehyde | Acetophenone | NaOH | Ethanol | ~90% | [9] |

| 4-Methoxybenzaldehyde | 4'-Methylacetophenone | Ba(OH)₂ | Methanol | ~92% | [4] |

| Vanillin | 3-Fluoro-4-methoxy acetophenone | LiOH | Methanol | 90% | [5] |

Experimental Protocols

Synthesis of Lithium Ethanolate Solution

Materials:

-

Lithium metal

-

Anhydrous ethanol

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Schlenk flask or other suitable reaction vessel equipped with a magnetic stirrer and a reflux condenser

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Under an inert atmosphere, carefully add small pieces of lithium metal to the anhydrous solvent in the reaction vessel.

-

Slowly add anhydrous ethanol dropwise to the suspension of lithium metal while stirring. The reaction is exothermic and will produce hydrogen gas.[10]

-

Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the lithium metal has reacted.

-

The resulting clear to slightly yellow solution is the lithium ethanolate solution, which can be used directly for subsequent reactions.

General Protocol for a Claisen-Schmidt Condensation (Chalcone Synthesis)

Materials:

-

Aromatic aldehyde

-

Ketone

-

Lithium ethanolate solution in ethanol

-

Ethanol

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolve the aromatic aldehyde (1 equivalent) and the ketone (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add the lithium ethanolate solution (catalytic amount, e.g., 0.1-0.2 equivalents) to the cooled mixture with stirring.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into cold water or a dilute acid solution to precipitate the crude product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Visualizations

References

- 1. ethz.ch [ethz.ch]

- 2. Effect of solvent on aggregation and reactivity of two lithium enolates(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. utw10104.utweb.utexas.edu [utw10104.utweb.utexas.edu]

- 8. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jetir.org [jetir.org]

- 10. reddit.com [reddit.com]

The Hygroscopic Nature of Lithium Ethanolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium ethanolate (B101781) (LiOEt), a highly reactive organometallic compound, is a potent base utilized in a variety of organic syntheses, including in the development of pharmaceutical intermediates. Its efficacy is intrinsically linked to its purity and anhydrous nature. However, lithium ethanolate is highly hygroscopic, readily absorbing atmospheric moisture, which can significantly alter its chemical and physical properties, impacting reaction yields and product purity. This technical guide provides a comprehensive overview of the hygroscopic nature of lithium ethanolate, detailing its synthesis, handling, and the critical experimental protocols for its characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively manage and utilize this reactive compound.

Introduction

Lithium ethanolate (C₂H₅OLi) is the lithium salt of ethanol (B145695) and is a member of the alkoxide family. It is a white, powdered solid that is highly soluble in its parent alcohol, ethanol. The compound is valued in organic chemistry as a strong base for deprotonation reactions and as a nucleophile in the synthesis of esters and ethers.[1] Its utility, however, is contingent on maintaining its anhydrous state, as it readily reacts with water. This inherent hygroscopicity presents significant challenges in its storage, handling, and application.[2]

The reaction with water is a straightforward hydrolysis, yielding lithium hydroxide (B78521) (LiOH) and ethanol:

C₂H₅OLi + H₂O → LiOH + C₂H₅OH

The ingress of moisture not only consumes the active lithium ethanolate but also introduces lithium hydroxide, a less potent base, which can lead to incomplete reactions and the formation of undesired byproducts. Understanding and quantifying the hygroscopic behavior of lithium ethanolate is therefore paramount for its effective use.

Synthesis and Handling of Anhydrous Lithium Ethanolate

The preparation of high-purity, anhydrous lithium ethanolate is crucial for its successful application.

Synthesis Protocol

High-purity lithium ethanolate is typically synthesized by the reaction of metallic lithium with anhydrous ethanol under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric moisture and oxygen.[3]

Materials:

-

Lithium metal, free of oxide layer

-

Anhydrous ethanol (absolute ethanol, <0.05% water)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glove box

-

Dry glassware

Procedure:

-

All glassware is rigorously dried in an oven at >120°C and cooled under a stream of inert gas.

-

Anhydrous ethanol is transferred to a reaction flask under an inert atmosphere.

-

Lithium metal, cut into small pieces to expose a fresh surface, is added cautiously to the ethanol in a controlled manner. The reaction is exothermic and produces hydrogen gas.[2]

-

The reaction mixture is stirred until all the lithium metal has dissolved.

-

The resulting solution of lithium ethanolate in ethanol can be used directly, or the solid can be isolated by removing the solvent under reduced pressure. The final product should be a fine white powder.[3]

Handling and Storage

Due to its hygroscopic and air-sensitive nature, all handling of solid lithium ethanolate should be performed in a glove box with a low-moisture and low-oxygen atmosphere.[4] If a glove box is not available, manipulations should be carried out under a positive pressure of inert gas using Schlenk techniques.

Storage Recommendations:

-

Store in a tightly sealed container, preferably under an inert atmosphere.

-

The container should be placed inside a desiccator containing a suitable desiccant (e.g., molecular sieves).

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.[4]

Experimental Characterization of Hygroscopicity

Several analytical techniques can be employed to characterize the hygroscopic nature of lithium ethanolate.

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample.[5] For a highly reactive and hygroscopic compound like lithium ethanolate, a coulometric KF titrator equipped with an oven for gas-phase extraction is recommended to avoid side reactions with the KF reagents.[6][7]

Experimental Protocol:

-

Instrument Preparation: The KF titrator is conditioned to a low, stable drift, indicating a dry titration cell.

-

Sample Preparation: A known mass of lithium ethanolate is accurately weighed into a dry, gas-tight vial inside a glove box.

-

Analysis: The sealed vial is placed in the KF oven. The sample is heated to a temperature sufficient to release the absorbed water (e.g., 120-150°C) without causing decomposition of the ethanolate.

-

Titration: A stream of dry, inert carrier gas (e.g., nitrogen) transports the vaporized water from the sample into the coulometric KF cell, where it is titrated.

-

Calculation: The instrument calculates the total mass of water based on the amount of current required for the titration, which is then used to determine the water content of the original sample in ppm or percentage.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[8] For lithium ethanolate that has been exposed to moisture, TGA can reveal the loss of absorbed water and subsequent decomposition.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of lithium ethanolate is loaded into a TGA pan inside a glove box.

-

Analysis: The sample is heated in the TGA furnace under a controlled atmosphere (e.g., inert nitrogen or argon).

-

Heating Program: A typical heating program would involve an initial ramp from ambient temperature to a temperature above the boiling point of water (e.g., 150°C) to observe the mass loss due to desorbed water. A subsequent ramp to higher temperatures can be used to study the thermal decomposition of the material itself.[9]

-

Data Interpretation: The resulting TGA curve (mass vs. temperature) will show a mass loss step corresponding to the evaporation of absorbed water. The magnitude of this mass loss can be used to quantify the water content.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a powerful technique for identifying the crystalline phases present in a solid sample.[10] It can be used to detect the formation of new crystalline phases, such as lithium hydroxide, as a result of the reaction of lithium ethanolate with water.

Experimental Protocol:

-

Sample Preparation: A thin layer of the lithium ethanolate powder is prepared on a sample holder. To study the effect of humidity, the sample can be exposed to a controlled humidity environment for a specific duration before analysis. To prevent reaction with ambient moisture during the measurement, a sealed, airtight sample holder with an X-ray transparent window should be used.

-

Data Collection: The PXRD pattern is collected over a relevant 2θ range.

-

Data Analysis: The resulting diffractogram is compared with reference patterns for lithium ethanolate and potential hydration products like lithium hydroxide and lithium hydroxide monohydrate. The appearance of new peaks corresponding to these species confirms the reaction with water.

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in clear and concise tables for easy comparison and interpretation.

| Analytical Technique | Parameter Measured | Expected Result for Anhydrous LiOEt | Expected Result for Hygroscopic LiOEt |

| Karl Fischer Titration | Water Content | < 100 ppm | > 100 ppm, increasing with exposure time/humidity |

| Thermogravimetric Analysis (TGA) | Mass Loss vs. Temperature | No significant mass loss below decomposition temperature | Mass loss step around 100°C corresponding to water evaporation |

| Powder X-ray Diffraction (PXRD) | Crystalline Phases | Diffractions peaks corresponding to pure lithium ethanolate | Additional peaks corresponding to LiOH and/or LiOH·H₂O |

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and chemical pathways.

Applications in Drug Development

In pharmaceutical synthesis, lithium ethanolate can be used as a reagent in the production of active pharmaceutical ingredients (APIs). The presence of moisture can lead to lower yields of the desired API and the formation of impurities, which can be difficult to separate and may have their own pharmacological or toxicological profiles. Therefore, strict control of the water content in lithium ethanolate is a critical quality attribute in pharmaceutical manufacturing. Lithium-containing compounds, more broadly, have various applications in medicine.[11][12]

Conclusion

The hygroscopic nature of lithium ethanolate is a critical factor that must be carefully managed to ensure its effective use in research and industrial applications, particularly in the sensitive field of drug development. By employing rigorous synthesis and handling protocols under inert conditions and utilizing appropriate analytical techniques such as Karl Fischer titration, TGA, and PXRD, researchers can accurately characterize and control the water content of lithium ethanolate. This diligence is essential for achieving reproducible and high-yielding synthetic outcomes and ensuring the quality and purity of the final products.

References

- 1. US8318987B2 - Process for the preparation of lithium alcoholate solutions - Google Patents [patents.google.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. CN101412659A - Production process of lithium alcoholate - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. cscscientific.com [cscscientific.com]

- 6. metrohm.com [metrohm.com]

- 7. mt.com [mt.com]

- 8. Thermogravimetric Analysis (TGA) for Determining Material Stability and Composition in Battery Components [labx.com]

- 9. valipod.com [valipod.com]

- 10. mdpi.com [mdpi.com]

- 11. Rio Tinto | Global [riotinto.com]

- 12. CA2417930A1 - Pharmaceutical compositions containing lithium carbonate - Google Patents [patents.google.com]

Theoretical Insights into the Supramolecular Structure of Lithium Ethanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium ethanolate (B101781) (LiOEt), a member of the lithium alkoxide family, is a pivotal reagent and intermediate in organic synthesis and materials science. Its reactivity and selectivity are intrinsically linked to its aggregation state in solution, which is governed by a delicate interplay of factors including solvent, temperature, and concentration. Understanding the supramolecular structure of lithium ethanolate through theoretical studies provides crucial insights into its behavior, enabling the rational design of chemical processes and novel materials. This technical guide delves into the core theoretical studies that elucidate the structure of lithium ethanolate, presenting quantitative data, computational methodologies, and visual representations of its aggregation behavior. While direct, comprehensive theoretical studies on lithium ethanolate oligomers are not abundant in the surveyed literature, extensive research on the closely related lithium methoxide (B1231860) (LiOMe) and other lithium alkoxides provides a robust framework for understanding the structural characteristics of LiOEt. The data and discussions presented herein leverage these closely related systems to infer the structural properties of lithium ethanolate.

Aggregation of Lithium Ethanolate: From Monomers to Oligomers

In solution, lithium ethanolate does not typically exist as a simple monomer. Instead, it forms various oligomeric structures, or aggregates, primarily through the interaction of lithium and oxygen atoms. This aggregation is a key feature of lithium alkoxides and significantly influences their chemical properties. The most common oligomers are dimers, tetramers, and hexamers.

Theoretical calculations, particularly ab initio and Density Functional Theory (DFT), have been instrumental in predicting the geometries and relative stabilities of these aggregates. These studies reveal that the aggregation is an energetically favorable process. For instance, ab initio calculations on the dimerization of lithium methoxide, a close analog of lithium ethanolate, indicate a high dimerization energy of 266 kJ/mol, highlighting the stability of the dimeric structure[1]. The estimated dimerization energy for lithium ethoxide is of a similar magnitude, around 250 kJ/mol[1].

The fundamental building block of these aggregates is the Li-O bond, which exhibits a significant degree of partial covalent character due to the small ionic radius and high polarizing power of the lithium cation[1]. This bonding leads to the formation of stable, cage-like structures for the higher oligomers.

Computational Methodologies

The theoretical investigation of lithium ethanolate and its analogs relies on sophisticated computational chemistry techniques. These methods allow for the prediction of molecular structures, energies, and other properties with a high degree of accuracy.

Density Functional Theory (DFT)

A significant portion of the theoretical work on lithium alkoxides employs Density Functional Theory (DFT). This method is well-suited for studying the electronic structure and geometry of molecular systems. Common approaches involve:

-

Functionals: Hybrid functionals, such as B3LYP, are frequently used as they provide a good balance between accuracy and computational cost for organometallic compounds.

-

Basis Sets: Pople-style basis sets, like 6-31G* or 6-311+G(d,p), are commonly employed to describe the atomic orbitals of the constituent atoms.

-

Solvation Models: To simulate the behavior in solution, continuum solvation models like the Polarizable Continuum Model (PCM) are often applied to account for the bulk solvent effects.

Ab Initio Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also used for more rigorous calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energies and structures, though at a greater computational expense. These methods are particularly useful for benchmarking the results obtained from DFT calculations.

The general workflow for these computational studies is as follows:

Structural Data of Lithium Alkoxide Oligomers

Dimeric Structure

The dimer is a fundamental building block. Theoretical studies on lithium methoxide suggest a planar or near-planar four-membered ring structure.

Tetrameric Structure

For many lithium alkoxides, the tetramer is a particularly stable and common aggregate. Theoretical and experimental studies on related lithium amino alkoxides have shown that they form stereochemically pure cubic tetramers with an S4-symmetric core[2]. Computational studies support the inherent stability of this cubic core over other possible isomers[2].

Hexameric and Polymeric Structures

Higher aggregates, such as hexamers and even polymeric chains, are also known to exist, particularly in the solid state or in non-polar solvents. The solid-state structure of lithium methoxide, for instance, is polymeric[3].

The following table summarizes key structural parameters for lithium methoxide, which are expected to be very similar for lithium ethanolate.

| Parameter | Dimer (LiOMe)₂ (estimated) | Tetramer (LiOMe)₄ (estimated from amino alkoxide analogs) |

| Li-O Bond Length (Å) | ~1.85 - 1.95 | ~1.90 - 2.00 |

| O-Li-O Bond Angle (°) | ~85 - 95 | ~80 - 90 (within faces) |

| Li-O-Li Bond Angle (°) | ~85 - 95 | ~90 - 100 (within faces) |

| Li···Li Distance (Å) | ~2.50 - 2.60 | ~2.60 - 2.80 |

| O···O Distance (Å) | ~2.70 - 2.80 | ~2.80 - 3.00 |

| Core Geometry | Planar 4-membered ring | Distorted Cube (S₄ symmetry) |

Note: The values in this table are estimations based on theoretical studies of lithium methoxide and related lithium alkoxides and are intended to be representative for lithium ethanolate.

Conclusion

Theoretical studies, primarily based on DFT and ab initio calculations, have been invaluable in elucidating the complex structural landscape of lithium ethanolate and its analogs. These investigations have revealed that lithium ethanolate exists as a mixture of oligomers, with dimers, tetramers, and higher aggregates being key species. The stability of these aggregates is a consequence of the strong, partially covalent Li-O interactions that lead to the formation of cage-like structures. The computational methodologies outlined in this guide provide a robust framework for predicting and understanding the structures and relative energies of these oligomers. For researchers, scientists, and drug development professionals, this theoretical understanding is crucial for controlling the reactivity and selectivity of lithium ethanolate in a variety of applications, ultimately enabling the development of more efficient and predictable chemical processes. Further dedicated theoretical studies on lithium ethanolate itself would be beneficial to refine the quantitative structural data and provide an even more detailed picture of its aggregation behavior.

References

A Preliminary Investigation of Lithium Ethanolate in Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic applications of lithium ethanolate (B101781) (LiOEt), a versatile and reactive alkoxide base. The document details its role in key organic transformations, including polymerization reactions and carbon-carbon bond formation. Experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough understanding of its catalytic potential.

Introduction to Lithium Ethanolate

Lithium ethanolate, also known as lithium ethoxide, is a strong alkoxide base with the chemical formula C₂H₅OLi. It is typically prepared through the reaction of metallic lithium with anhydrous ethanol (B145695). This reaction is exothermic and produces hydrogen gas.[1] Lithium ethanolate is a valuable reagent in organic synthesis, serving as a strong base and a nucleophile.[2] Its utility in catalysis stems from its ability to initiate polymerization and act as a base to generate reactive intermediates like enolates.

Synthesis of Lithium Ethanolate

A common laboratory-scale synthesis involves the careful addition of lithium metal to anhydrous ethanol in an inert atmosphere.

Experimental Protocol: Synthesis of Lithium Ethanolate [1]

-

Materials:

-

Lithium metal

-

Anhydrous ethanol

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction flask

-

-

Procedure:

-

Under an inert atmosphere, place anhydrous ethanol in a suitable reaction flask.

-

Slowly add small pieces of lithium metal to the ethanol. The reaction is exothermic and will generate hydrogen gas, so proper ventilation and cooling (e.g., an ice bath) are necessary.

-

The reaction mixture will heat up. Continue the addition of lithium at a rate that maintains a controllable reaction temperature.

-

After all the lithium has been added and the reaction has subsided, the resulting solution is a solution of lithium ethanolate in ethanol.

-

If solid lithium ethanolate is required, the excess ethanol can be removed under vacuum.

-

Catalytic Applications of Lithium Ethanolate

Lithium ethanolate has demonstrated catalytic activity in several important classes of organic reactions.

Ring-Opening Polymerization of Cyclic Esters

Lithium alkoxides, including lithium ethanolate, are effective initiators for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL).

The polymerization is initiated by the nucleophilic attack of the ethoxide anion on the carbonyl carbon of the cyclic ester. This ring-opens the monomer and generates a new alkoxide at the end of the growing polymer chain, which can then attack another monomer unit.

Experimental Protocol: Ring-Opening Polymerization of L-Lactide [3]

-

Materials:

-

L-lactide

-

Lithium ethanolate solution in a dry, aprotic solvent (e.g., toluene (B28343) or THF)

-

Dry toluene

-

Inert atmosphere

-

-

Procedure:

-

In a flame-dried reaction vessel under an inert atmosphere, dissolve L-lactide in dry toluene.

-

Heat the solution to the desired reaction temperature (e.g., 50 °C).

-

Add the lithium ethanolate initiator solution to the reaction mixture.

-

Allow the polymerization to proceed for the desired time.

-

Quench the reaction by adding a proton source (e.g., acidified methanol).

-

Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

-

Quantitative Data for Ring-Opening Polymerization

| Catalyst System | Monomer | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Lithium alkoxides (in situ) | L-Lactide | Toluene | 50 | - | High | High | - | [3] |

| Lithium Silanolates | ε-Caprolactone | - | - | - | up to 97% | 35,000 | 1.72 | [4] |

| Stannous Octoate | D-Lactide | Melt | 200 | 2 | 99.17 | 384,992 | - | [5] |

| Aluminum Isopropoxide | D-Lactide | Melt | 200 | 2 | 94.46 | 78,634 | - | [5] |

Note: Data for related metal alkoxide catalysts are included for comparison.

Logical Relationship for Ring-Opening Polymerization

Carbon-Carbon Bond Forming Reactions

As a strong base, lithium ethanolate can be employed to deprotonate carbon acids, such as ketones and esters, to form enolates. These enolates are potent nucleophiles that can participate in a variety of C-C bond-forming reactions.

The aldol (B89426) condensation is a fundamental reaction that forms a new C-C bond between two carbonyl compounds. A base is used to generate an enolate from one carbonyl compound, which then attacks the electrophilic carbonyl carbon of the second compound. While lithium diisopropylamide (LDA) is a commonly used base for forming lithium enolates, lithium ethanolate can also serve this purpose.[5][6]

Experimental Protocol: Base-Catalyzed Aldol Condensation (Claisen-Schmidt) [7]

-

Materials:

-

An aromatic aldehyde (e.g., benzaldehyde)

-

A ketone with α-hydrogens (e.g., acetophenone)

-

Lithium ethanolate

-

Ethanol

-

-

Procedure:

-

Dissolve the aromatic aldehyde and the ketone in ethanol in a reaction flask.

-

Add a catalytic amount of lithium ethanolate to the mixture.

-

Stir the reaction at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is typically poured into water to precipitate the product.

-

The solid product (a chalcone (B49325) in this case) is collected by filtration, washed with water, and can be purified by recrystallization.

-

Quantitative Data for Claisen-Schmidt Condensation

| Base | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| LiOH | Isovanillin | 3-Fluoro-4-methoxy acetophenone | Methanol | RT | 148 | 90 | [4] |

| KOH | Benzaldehyde derivatives | Acetophenone derivatives | Ethanol | 40 | Varies | High | [7] |

| NaOH | Benzaldehyde | Acetophenone | Ethanol | RT | - | 98 (solid) | [8] |

Note: Data for related strong bases are provided for context.

Signaling Pathway for Base-Catalyzed Aldol Condensation

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Soft nucleophiles, such as enolates derived from dicarbonyl compounds, are particularly effective in this reaction. Lithium ethanolate can be used as the base to generate the required enolate.[9][10][11][12]

Experimental Protocol: Michael Addition [10][12]

-

Materials:

-

A Michael donor (e.g., diethyl malonate)

-

A Michael acceptor (e.g., cyclohexenone)

-

Lithium ethanolate

-

Ethanol

-

-

Procedure:

-

In a reaction flask, dissolve the Michael donor in ethanol.

-

Add a catalytic amount of lithium ethanolate to generate the enolate.

-

Add the Michael acceptor to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating.

-

After the reaction is complete (monitored by TLC), neutralize the mixture with a dilute acid.

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation.

-

Logical Relationship for Michael Addition

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is central to the production of biodiesel from vegetable oils.[13][14] Strong bases like lithium ethanolate can catalyze this reaction by generating the alkoxide nucleophile.

Experimental Protocol: Transesterification for Biodiesel Production [13][14]

-

Materials:

-

Vegetable oil (triglycerides)

-

Anhydrous ethanol

-

Lithium ethanolate (as catalyst)

-

-

Procedure:

-

Heat the vegetable oil to a specified temperature (e.g., 60-65 °C) in a reaction vessel.

-